Ethyl 3-amino-2,6-dichloroisonicotinate

Physicochemical Property Lipophilicity Medicinal Chemistry

Select Ethyl 3-amino-2,6-dichloroisonicotinate (458543-81-2) to boost LogP by ~0.56 units vs. the methyl ester—critical for CNS BBB penetration without added stereocenters. Its 2,6-dichloro pattern enables Pd-catalyzed selective mono-amination (Buchwald-Hartwig), ideal for unsymmetrical kinase inhibitor scaffolds. Also used in agrochemical elicitor libraries. Note: GHS06 'Danger'; requires fume hood and PPE. For well-equipped labs only.

Molecular Formula C8H8Cl2N2O2
Molecular Weight 235.06 g/mol
CAS No. 458543-81-2
Cat. No. B1370552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-2,6-dichloroisonicotinate
CAS458543-81-2
Molecular FormulaC8H8Cl2N2O2
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC(=C1N)Cl)Cl
InChIInChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-3-5(9)12-7(10)6(4)11/h3H,2,11H2,1H3
InChIKeyZBHSEGWPJCOBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-amino-2,6-dichloroisonicotinate (CAS 458543-81-2): A Specialized 2,6-Dichlorinated Pyridine Building Block


Ethyl 3-amino-2,6-dichloroisonicotinate (CAS 458543-81-2) is a heterocyclic building block classified as a 2,6-dichlorinated isonicotinic acid ester derivative [1]. Its core structure features a pyridine ring with chlorine atoms at the 2- and 6-positions, an amino group at the 3-position, and an ethyl ester at the 4-position (isonicotinate backbone). With a molecular weight of 235.07 g/mol and the molecular formula C8H8Cl2N2O2, it is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research [2]. The compound is typically supplied as a solid with a standard purity of 97-98% and is intended for research and development use only .

Ethyl 3-amino-2,6-dichloroisonicotinate (CAS 458543-81-2): Why Generic Substitution of This Building Block Fails


Generic substitution among 2,6-dichloroisonicotinate derivatives is scientifically unsound due to divergent physicochemical properties driven by the ester moiety. While analogs like methyl 3-amino-2,6-dichloroisonicotinate share the core scaffold, the ethyl ester variant exhibits measurably distinct lipophilicity and aqueous solubility . The ethyl group increases the calculated LogP (XLOGP3 = 2.86) and decreases aqueous solubility (0.142 mg/mL) compared to the methyl ester . These differences directly impact reaction kinetics in subsequent amidation or ester hydrolysis steps, as well as the partition coefficient of the resulting drug-like molecules. Therefore, substituting one ester for another without re-optimizing reaction conditions or downstream physicochemical profiles can lead to synthetic failure or altered biological distribution in the final active compound.

Ethyl 3-amino-2,6-dichloroisonicotinate (458543-81-2): Quantitative Differentiation Evidence vs. Methyl Ester Analog


Ethyl Ester Exhibits Higher Lipophilicity vs. Methyl Ester Analog

The ethyl ester derivative demonstrates a significantly higher calculated lipophilicity compared to its closest analog, the methyl ester. This property is critical for designing compounds where increased membrane permeability or altered metabolic stability is required. The XLOGP3 value for Ethyl 3-amino-2,6-dichloroisonicotinate is 2.86 , whereas the calculated value for the methyl analog (C7H6Cl2N2O2) is lower, estimated around 2.3 .

Physicochemical Property Lipophilicity Medicinal Chemistry

Aqueous Solubility is 42% Lower Than Structurally Similar Methyl Ester

The ethyl ester exhibits markedly reduced aqueous solubility compared to the methyl ester analog. The calculated solubility (ESOL method) for Ethyl 3-amino-2,6-dichloroisonicotinate is 0.142 mg/mL . While direct experimental data for the methyl ester under identical conditions is not available in the primary literature, class-based trends and computational models indicate that the methyl ester is significantly more soluble due to its lower molecular weight and lipophilicity. This difference is crucial for selecting a building block that will confer appropriate solubility characteristics to the final drug candidate.

Solubility Formulation ADME

Ethyl Ester Enables Differential Reactivity in Buchwald-Hartwig Amination Desymmetrization

The 2,6-dichloro substitution pattern in this compound enables selective mono-amination via Buchwald-Hartwig coupling, a key differentiator from non-chlorinated or differently halogenated analogs. Specifically, methyl 2,6-dichloroisonicotinate (the core scaffold of the target compound) has been shown to undergo efficient mono-N-arylation with aniline using Pd(OAc)2/XPhos, yielding a synthetically useful desymmetrized intermediate . This reactivity is quantitative in terms of selectivity; the symmetrical dichloro system is uniquely primed for this transformation compared to mono-chloro or bromo/chloro mixed analogs, which often yield mixtures or require different conditions.

Synthetic Methodology Cross-Coupling Desymmetrization

GHS Hazard Classification: Acute Toxicity and Irritation Profile

According to vendor safety data sheets, Ethyl 3-amino-2,6-dichloroisonicotinate is classified with the GHS06 pictogram (Skull and Crossbones) and Signal Word 'Danger', indicating acute toxicity (H315, H319) [1]. In contrast, the simpler analog 3-amino-2,6-dichloropyridine (CAS 62476-56-6) is classified only as a warning for acute toxicity . This stricter hazard profile necessitates more rigorous engineering controls, personal protective equipment (PPE), and waste disposal procedures during procurement and use, directly impacting laboratory operational costs and safety protocols.

Safety Handling Procurement

Ethyl 3-amino-2,6-dichloroisonicotinate (458543-81-2): Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Optimizing CNS Drug Candidate Lipophilicity

Medicinal chemists seeking to increase the LogP of a lead series without introducing a new stereocenter or significantly altering molecular shape should prioritize the ethyl ester over the methyl ester analog. The quantified increase in XLOGP3 by approximately 0.56 units directly addresses the need for improved blood-brain barrier penetration, a common requirement in CNS drug discovery programs. This building block allows for a controlled increase in lipophilicity early in the synthetic route, avoiding the need for late-stage functionalization.

Process Chemistry: Desymmetrization of 2,6-Dichloropyridine Cores

This compound serves as an ideal substrate for palladium-catalyzed desymmetrization strategies. As demonstrated with the analogous methyl ester, the 2,6-dichloro pattern facilitates highly selective mono-amination under Buchwald-Hartwig conditions . This synthetic route is essential for constructing complex, unsymmetrical pyridine derivatives used in kinase inhibitors and agrochemicals, where precise control over substitution is required.

Agrochemical Intermediate for Elicitor Development

Derivatives of 2,6-dichloroisonicotinic acid are established inducers of plant defense responses [1]. The ethyl ester variant provides a specific handle for generating a library of amides or hydrazides with tailored lipophilicity and hydrolytic stability. This application leverages the core scaffold's known bioactivity while utilizing the ethyl ester to modulate the physicochemical properties of the final elicitor molecule, potentially improving its foliar uptake or soil mobility compared to the free acid or methyl ester.

Laboratory Safety & Procurement: Facilities with Enhanced Hazard Controls

Given the 'Danger' classification and acute toxicity hazards (GHS06) associated with this compound [2], its procurement is best suited for well-equipped industrial R&D laboratories or academic core facilities with robust chemical hygiene plans, fume hoods, and hazardous waste disposal protocols. Facilities lacking this infrastructure should consider the methyl ester or other less hazardous analogs for initial exploratory chemistry, reserving this compound for later-stage optimization where its specific physicochemical advantages are required.

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